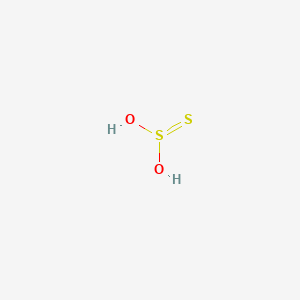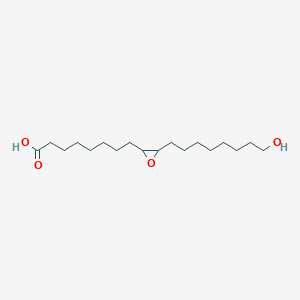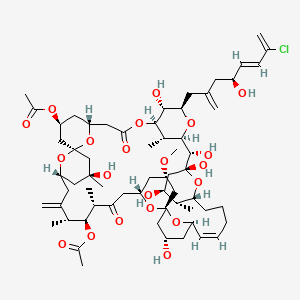
Thiosulfurous acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiosulfurous acid is a sulfur oxoacid. It is a conjugate acid of a thiosulfite(1-). It is a tautomer of a sulfurothionous O,O-acid.
Applications De Recherche Scientifique
Biomarker in Forensic Analysis
Thiosulfate, a metabolite related to thiosulfurous acid, has been identified as a significant biomarker in forensic toxicology, particularly in cases involving exposure to hydrogen sulfide gas (H2S). Research has shown that thiosulfate levels in urine can indicate exposure to H2S, although individual responses to exposure may vary significantly (Durand & Weinstein, 2007).
Cardiovascular Health and Survival in Renal Transplant Recipients
Studies have found that thiosulfate levels have associations with cardiovascular health and survival, particularly among renal transplant recipients. Higher urinary thiosulfate levels have been linked with a favorable cardiovascular risk profile and a survival benefit, suggesting a protective role of sulfur compounds in this population (van den Berg et al., 2014).
Diagnostic Biomarker in Prostate Cancer
Thiosulfate levels in urine have been evaluated as a potential biomarker for prostate cancer, particularly for patients with low serum prostate-specific antigen levels. The research indicated that urinary thiosulfate levels were significantly higher in prostate cancer patients compared to control groups, suggesting its potential utility in prostate cancer diagnostics (Chwatko et al., 2013).
Understanding Cognitive Functions in Occupational Health
Research has also explored the relationship between thiosulfate levels and cognitive functions among workers exposed to hazardous materials such as hydrogen sulfide. Elevated levels of urinary thiosulfate were observed among workers exposed to H2S, and this elevation correlated with cognitive impairment. This suggests that urinary thiosulfate could be a biomarker for occupational exposure and its neurological effects (Farahat & Kishk, 2009).
Role in Treatment and Management of Medical Conditions
Sodium thiosulfate, a compound related to thiosulfurous acid, has been studied for its role in the treatment of various medical conditions. For instance, it has been used in managing calcinosis secondary to juvenile dermatomyositis, with some studies reporting successful outcomes (Pagnini et al., 2014). Additionally, sodium thiosulfate has been evaluated for its effects on urinary lithogenicity and metabolic acid load, indicating its potential in treating certain types of kidney stones (Okonkwo et al., 2013).
Propriétés
Nom du produit |
Thiosulfurous acid |
|---|---|
Formule moléculaire |
H2S2O2 H2O2S2 |
Poids moléculaire |
98.15 g/mol |
Nom IUPAC |
dihydroxy(sulfanylidene)-λ4-sulfane |
InChI |
InChI=1S/H2O2S2/c1-4(2)3/h(H2,1,2,3) |
Clé InChI |
QAMMXRHDATVZSO-UHFFFAOYSA-N |
SMILES canonique |
OS(=S)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Chloro-2-[N'-(2-nitro-benzylidene)-hydrazino]-pyrimidin-4-ylamine](/img/structure/B1241965.png)
![N'-[(E)-1-(2,4-dichlorophenyl)methylidene]-N-phenyl-2-pyridinecarbohydrazonamide](/img/structure/B1241966.png)
![4-methyl-N'-[(1-naphthylacetyl)oxy]benzenecarboximidamide](/img/structure/B1241967.png)

![4-[(1Z,3Z)-2,3-diisocyano-4-(4-methoxyphenyl)buta-1,3-dien-1-yl]phenyl hydrogen sulfate](/img/structure/B1241971.png)
![4-[6-[3-Chloro-4-methoxyphenyl]spiro[2.4]hept-5-en-5-yl]benzenesulfonamide](/img/structure/B1241975.png)
![2-Chloro-N-methyl-9-[(1S,2S,4S,5R)-4-(phosphonooxy)-5-[(phosphonooxy)methyl]bicyclo[3.1.0]hexane-2-yl]-9H-purine-6-amine](/img/structure/B1241976.png)
![4-Phenyl-5-tridecyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1241977.png)



![1-[(3S,8R,9R,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1241984.png)
![1,5,6-trimethyl-2,2,4-trioxo-N-phenyl-3-thieno[2,3-c]thiazinecarboxamide](/img/structure/B1241986.png)